REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[C:4]([F:9])[C:3]=1[C:10]([F:13])([F:12])[F:11].[OH-].[K+].[CH2:16]([OH:18])[CH3:17]>>[F:9][C:4]1[CH:5]=[C:6]([Br:8])[CH:7]=[C:2]([O:18][CH2:16][CH3:17])[C:3]=1[C:10]([F:13])([F:12])[F:11] |f:1.2|
|
Name
|
three
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC(=C1)Br)F)C(F)(F)F
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
while being stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
thermometer, and cooling tube
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISTILLATION
|
Details
|
After unreacted ethanol was distilled off under a reduced pressure from the reaction mixture, 200 ml of water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
extracted with 200 ml of diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with water (150 ml) thrice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The colorless oily product in an amount of 20.5 g which was obtained
|
Type
|
DISTILLATION
|
Details
|
by distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (eluent: heptane)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1)Br)OCC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |